![molecular formula C18H19NO5 B385231 N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622355-59-3](/img/structure/B385231.png)

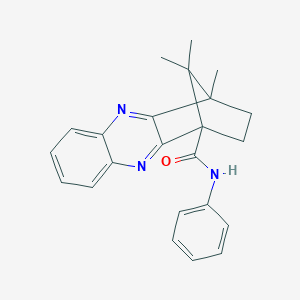

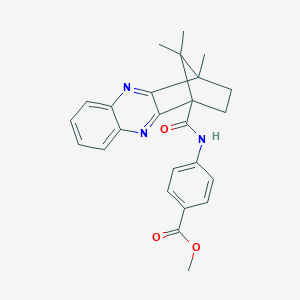

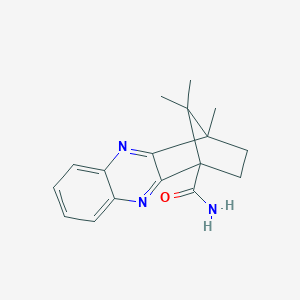

N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications anticancéreuses

Une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles fusionnés en position 3-N ont été conçus sur la base de rapports de la littérature concernant l'activité des indoles contre diverses lignées cellulaires cancéreuses . Ces composés ont été synthétisés par une réaction de couplage croisé C-N catalysée par le Pd et évalués pour leur activité anticancéreuse contre les lignées cellulaires cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) . L'étude approfondie de la relation structure-activité a abouti à l'identification du 3-N-benzo[1,2,5]oxadiazole 17 et du 3-N-2-méthylquinoléine 20, dont les valeurs de CI50 se situaient entre 328 et 644 nM contre CCRF-CEM et MIA PaCa-2 .

Applications antidiabétiques

Dans une autre étude, des dérivés de benzodioxolcarboxamide ont été synthétisés et étudiés pour leur potentiel antidiabétique . Les composés synthétisés ont été caractérisés par HRMS, RMN 1H-, 13CAPT-RMN et MicroED . L'efficacité de ces composés contre l'α-amylase a été évaluée in vitro, tandis que les tests MTS ont été utilisés pour évaluer la cytotoxicité dans les lignées cellulaires cancéreuses et normales . Il est à noter que deux des composés ont présenté une inhibition puissante de l'α-amylase (valeurs de CI50 de 0,85 et 0,68 µM, respectivement) tout en présentant un effet négligeable sur la lignée cellulaire normale Hek293t (CI50 > 150 µM), ce qui suggère leur innocuité .

Synthèse de nouveaux composés organoséléniés

Le composé a également été utilisé dans la synthèse de nouveaux composés organoséléniés . L'effort de synthèse initial commence par la synthèse du 1-((benzo[d][1,3]dioxol-5-yl)méthyl)-2-((benzo[d][1,3]dioxol-6-yl)méthyl)disélénane par traitement du pipéronal avec du NaHSe en présence de chlorhydrate de pipéridine, et de l'éthanol comme solvant .

Mécanisme D'action

Target of Action

Similar compounds with abenzodioxol structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing changes such ascell cycle arrest at the S phase and induction of apoptosis in cancer cells .

Biochemical Pathways

It’s worth noting that similar compounds have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .

Result of Action

Similar compounds have shown significant anticancer activity against various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds has been evaluated both in vitro and in vivo , suggesting that the biological environment can influence their action.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-16(2)17(3)6-7-18(16,14(21)13(17)20)15(22)19-10-4-5-11-12(8-10)24-9-23-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXADCOGHYQGTKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-isobutoxy-3-methoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B385151.png)

![N-(5-chloro-2-pyridinyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B385152.png)

![N-{(4-isobutoxy-3-methoxyphenyl)[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385153.png)

![N-[(3-ethoxy-4-methoxyphenyl)[(2-fluorophenyl)formamido]methyl]-2-fluorobenzamide](/img/structure/B385155.png)

![N-(2-Bromophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385157.png)

![N-(4-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B385161.png)

![Methyl 12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylate](/img/structure/B385163.png)

![N-(2-Chlorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385164.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385168.png)

![12,15,15-Trimethyl-N-[2-(trifluoromethyl)phenyl]-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385169.png)

methylcarbamate](/img/structure/B385171.png)